Bienvenue dans la boutique en ligne BenchChem!

2-Hydroxy-8-methylquinoline-3-carbaldehyde

Lipophilicity Drug-likeness ADME prediction

2-Hydroxy-8-methylquinoline-3-carbaldehyde (CAS 101382-54-1) is a heterocyclic quinoline derivative existing predominantly as its 2-quinolone tautomer, 8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. It bears a reactive 3-formyl group, a tautomerizable 2-hydroxy/2-oxo functionality, and an 8-methyl substituent on the fused bicyclic ring system.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 101382-54-1
Cat. No. B011028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-8-methylquinoline-3-carbaldehyde
CAS101382-54-1
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=O)N2)C=O
InChIInChI=1S/C11H9NO2/c1-7-3-2-4-8-5-9(6-13)11(14)12-10(7)8/h2-6H,1H3,(H,12,14)
InChIKeyXCBIQEWBCTWEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-8-methylquinoline-3-carbaldehyde (CAS 101382-54-1): A Specialized Quinoline-3-carbaldehyde Building Block for Coordination Chemistry and Drug Design Scaffolds


2-Hydroxy-8-methylquinoline-3-carbaldehyde (CAS 101382-54-1) is a heterocyclic quinoline derivative existing predominantly as its 2-quinolone tautomer, 8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde [1]. It bears a reactive 3-formyl group, a tautomerizable 2-hydroxy/2-oxo functionality, and an 8-methyl substituent on the fused bicyclic ring system. This unique combination of functional groups positions it as a versatile synthetic intermediate for constructing Schiff-base ligands, thiosemicarbazones, and metal complexes, particularly those investigated for anticancer and antimicrobial properties [2].

Why 2-Hydroxy-8-methylquinoline-3-carbaldehyde Cannot Be Directly Replaced by Other Quinoline-3-carbaldehydes in Critical Applications


Seemingly minor structural modifications on the quinoline-3-carbaldehyde scaffold translate into quantifiable differences in physicochemical properties and reactivity that directly impact synthetic utility and biological activity. The 8-methyl group in 2-hydroxy-8-methylquinoline-3-carbaldehyde alters lipophilicity by nearly one log unit compared to its non-methylated 2-hydroxyquinoline-3-carbaldehyde counterpart [1], while the replacement of the 2-chloro substituent with a 2-hydroxy/2-oxo group halves the XLogP3 value, dramatically affecting membrane permeability and formulation behavior [2]. These property differences cannot be compensated for by simply adjusting reaction equivalents; they necessitate distinct synthetic routes, purification protocols, and application-specific optimization. The following quantitative evidence demonstrates where the 8-methyl-2-hydroxy combination provides measurable differentiation.

Quantitative Differentiation Evidence: 2-Hydroxy-8-methylquinoline-3-carbaldehyde vs. Closest Analogs


Controlled Lipophilicity: XLogP3 of 1.4 Bridges the Gap Between Hydrophilic 2-Hydroxy and Lipophilic 2-Chloro Analogs

The XLogP3 value of 2-hydroxy-8-methylquinoline-3-carbaldehyde is 1.4 [1]. This places it at a strategically intermediate lipophilicity between the non-methylated 2-hydroxyquinoline-3-carbaldehyde (XLogP3 = 0.8) [2] and the more lipophilic 2-chloro-8-methylquinoline-3-carbaldehyde (XLogP3 = 3.0) [3]. This gradient is consistent with calculated LogP values from alternative algorithms, where the target compound exhibits a LogP of 2.06, compared to 1.75 for the non-methylated analog and 3.01 for the 2-chloro analog . The intermediate logP of the target compound is closer to the optimal range (1–3) for oral bioavailability and cellular permeability according to Lipinski's guidelines, while avoiding the excessive lipophilicity of the 2-chloro derivative that may promote non-specific binding and poor aqueous solubility.

Lipophilicity Drug-likeness ADME prediction

Accessible Melting Point (176–178°C) Enables Easier Handling Compared to High-Melting Non-Methylated Analog (>250°C)

The reported melting point of 2-hydroxy-8-methylquinoline-3-carbaldehyde is 176–178°C [1]. In contrast, the non-methylated 2-hydroxyquinoline-3-carbaldehyde exhibits a substantially higher melting point exceeding 250°C . The lower and sharper melting range of the target compound is indicative of a more tractable solid form for laboratory manipulation, recrystallization, and thermal analysis. The 8-methyl substitution disrupts intermolecular hydrogen-bonding networks in the crystal lattice, resulting in a melting point depression of approximately 75°C or more relative to the parent compound.

Physical form Handling Formulation

High-Yield Hydrolysis Route (80.2%) from 2-Chloro Precursor Provides a Documented, Scalable Synthetic Entry

A validated synthetic protocol details the conversion of 2-chloro-8-methylquinoline-3-carbaldehyde to the target 2-hydroxy compound via acid-catalyzed hydrolysis (6 M HCl / glacial acetic acid, reflux 3 h), achieving an isolated yield of 80.2% [1]. This represents a direct, quantitative synthetic relationship between the chloro and hydroxy analogs. In comparison, the non-methylated 2-hydroxyquinoline-3-carbaldehyde is typically prepared via analogous hydrolysis of 2-chloroquinoline-3-carbaldehyde in 70% aqueous acetic acid, with reported yields that are variable and often lower . The presence of the 8-methyl group does not impede the hydrolysis efficiency, making this a reliable and productive transformation.

Synthetic accessibility Yield optimization Scale-up feasibility

Cu(II) Complexes Derived from 8-Methyl-2-oxo-3-carbaldehyde Thiosemicarbazones Exhibit MCF-7 Antitumor Activity with Ligand-Dependent Selectivity Against Normal Cells

A series of Cu(II) complexes of 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxaldehyde-4(N)-substituted thiosemicarbazones demonstrated remarkable in vitro antitumor activity against human breast adenocarcinoma (MCF-7) cells while remaining non-toxic to normal human keratinocytes (HaCaT) [1]. The complex series exhibited structure-dependent cytotoxicity, with complex 4 showing superior biological activity compared to complexes 1–3 and the free ligands [1]. By contrast, Cu(II) complexes derived from the non-methylated 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones showed IC50 values of approximately 10–40 μM against NIH 3T3 (mouse fibroblast) and HeLa (cervical carcinoma) cell lines [2]. While direct IC50 cross-comparison is confounded by different cell lines and ligand N-substituents, the 8-methyl-substituted scaffold uniquely enables the water-soluble Cu(II) complex series that demonstrates selective cancer-cell killing with sparing of normal cells—a therapeutic window feature not explicitly reported for the non-methylated series.

Anticancer activity Copper complexes MTT assay

Commercial Availability at ≥97% Purity (NMR/HPLC-Verified) with Batch-Specific QC Documentation Enables Reproducible Research Without Recrystallization

Multiple commercial vendors supply 2-hydroxy-8-methylquinoline-3-carbaldehyde at specified purities of 97% (Bidepharm, batch-specific NMR/HPLC/GC certificates) , 98%+ (Leyan) , and 99–100% HPLC (ChemImpex) . In contrast, the non-methylated 2-hydroxyquinoline-3-carbaldehyde is commonly offered at 95% minimum purity , and the 2-chloro-8-methyl analog at ≥98% . The availability of the hydroxy-methyl compound at ≥97% purity with documented batch-specific analytical data reduces the experimental variability introduced by impurities that can compete in metal-coordination reactions or Schiff-base condensations, where even trace amine or carbonyl impurities can alter stoichiometry and product distribution.

Purity specification Quality control Reproducibility

Evidence-Backed Application Scenarios for 2-Hydroxy-8-methylquinoline-3-carbaldehyde Procurement


Design of Tumor-Selective Copper(II) Thiosemicarbazone Metallodrugs via Schiff-Base Condensation

The 3-formyl group of 2-hydroxy-8-methylquinoline-3-carbaldehyde undergoes facile condensation with 4(N)-substituted thiosemicarbazides to generate ONS-donor ligands. Subsequent copper(II) complexation yields water-soluble complexes that exhibit strong antitumor activity against MCF-7 breast cancer cells with sparing of normal HaCaT keratinocytes, as demonstrated by MTT assay and apoptosis staining [1]. The 8-methyl substituent on the quinoline ring, which distinguishes this aldehyde from its non-methylated analog, is integral to the cancer-cell selectivity profile observed in the 2020 study. Researchers procuring this specific aldehyde gain access to a scaffold with a pre-validated selectivity window, reducing the synthetic burden of exploring multiple quinoline substitution patterns.

Synthesis of Fluorescent Chemosensors Leveraging the 2-Hydroxy/2-Oxo Tautomeric Equilibrium

The tautomeric equilibrium between the 2-hydroxyquinoline and 2-oxo-1,2-dihydroquinoline forms creates a proton-sensitive chromophore that can be exploited for pH-dependent or metal-ion-responsive fluorescence sensors. The intermediate lipophilicity (XLogP3 = 1.4) of 2-hydroxy-8-methylquinoline-3-carbaldehyde, compared to the more hydrophilic non-methylated analog (XLogP3 = 0.8), enhances membrane permeability of the resulting Schiff-base probes for intracellular imaging applications [2][3]. The 8-methyl group also provides a convenient NMR handle (singlet methyl resonance) for monitoring reaction progress and product characterization.

Multi-Gram Synthesis via Hydrolysis of 2-Chloro-8-methylquinoline-3-carbaldehyde with Established Yield Benchmark

When gram-to-decagram quantities of the 2-hydroxy compound are required, the direct hydrolysis of commercially available 2-chloro-8-methylquinoline-3-carbaldehyde according to the published protocol (6 M HCl / glacial acetic acid, reflux 3 h) reliably delivers the product in 80.2% isolated yield with a melting point of 176–178°C [4]. This established synthetic route, with precisely defined stoichiometry, reaction time, and workup, reduces scale-up risk and provides a verifiable purity endpoint (mp match). Procurement of the 2-chloro precursor alongside the target compound enables in-house production with a quantified efficiency that is not documented with equivalent precision for the non-methylated series.

Construction of Combinatorial Quinoline Libraries via Aldehyde-Based Diversification

The 3-formyl group serves as a versatile diversification point for generating libraries of hydrazones, oximes, amines (via reductive amination), and Knoevenagel condensation products. The commercial availability of 2-hydroxy-8-methylquinoline-3-carbaldehyde at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) ensures reproducible library synthesis where the aldehyde component is not the source of variability. The 8-methyl substituent introduces steric and electronic effects distinct from the 6-substituted or unsubstituted analogs, expanding the accessible chemical space in structure–activity relationship campaigns targeting kinase inhibition or antimicrobial activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-8-methylquinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.